

# Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-3,5-diiodobenzoic acid

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of **4-Amino-3,5-diiodobenzoic acid**. While specific experimental spectral data for this compound is not readily available in the public domain, this document outlines the standard methodologies for acquiring and interpreting  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, presents the molecular structure with atom numbering for spectral assignment, and details a typical experimental workflow.

## Introduction to the Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid

**4-Amino-3,5-diiodobenzoic acid** is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for research and development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds.  $^1\text{H}$  NMR provides information about the number, environment, and connectivity of hydrogen atoms, while  $^{13}\text{C}$  NMR reveals the carbon skeleton of the molecule.

## Predicted NMR Spectral Data

Due to the absence of experimentally acquired and published spectral data in readily accessible databases, the following tables present predicted chemical shifts for **4-Amino-3,5-**

**diiodobenzoic acid**. These predictions are based on established increments and computational models; however, they should be considered as estimations until experimentally verified.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **4-Amino-3,5-diiodobenzoic acid**

Labeled Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-2, H-6	8.1 - 8.3	Singlet	2H
-NH <sub>2</sub>	4.5 - 5.5	Broad Singlet	2H
-COOH	11.0 - 13.0	Broad Singlet	1H

Note: The chemical shifts of protons on the amino (-NH<sub>2</sub>) and carboxylic acid (-COOH) groups are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **4-Amino-3,5-diiodobenzoic acid**

Labeled Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	130 - 135
C-2, C-6	138 - 142
C-3, C-5	85 - 95
C-4	150 - 155
-COOH	165 - 170

## Experimental Protocols for NMR Spectroscopy

A general protocol for acquiring high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Amino-3,5-diiodobenzoic acid** is provided below. This protocol is based on standard laboratory practices.

[1]

### 3.1. Sample Preparation

- Weigh approximately 5-10 mg of high-purity **4-Amino-3,5-diiodobenzoic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ , Methanol- $d_4$ , or  $CDCl_3$ ). The choice of solvent is crucial as it can influence the chemical shifts of labile protons. DMSO- $d_6$  is often a good choice for aromatic acids and amines.
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).

### 3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

#### $^1H$ NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single-pulse (zg30)
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (depending on sample concentration)
- Spectral Width: 16 ppm (-2 to 14 ppm)
- Temperature: 298 K

#### $^{13}C$ NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz

- Pulse Program: Proton-decoupled (zgpg30)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, as  $^{13}\text{C}$  has a low natural abundance)
- Spectral Width: 240 ppm (-20 to 220 ppm)
- Temperature: 298 K

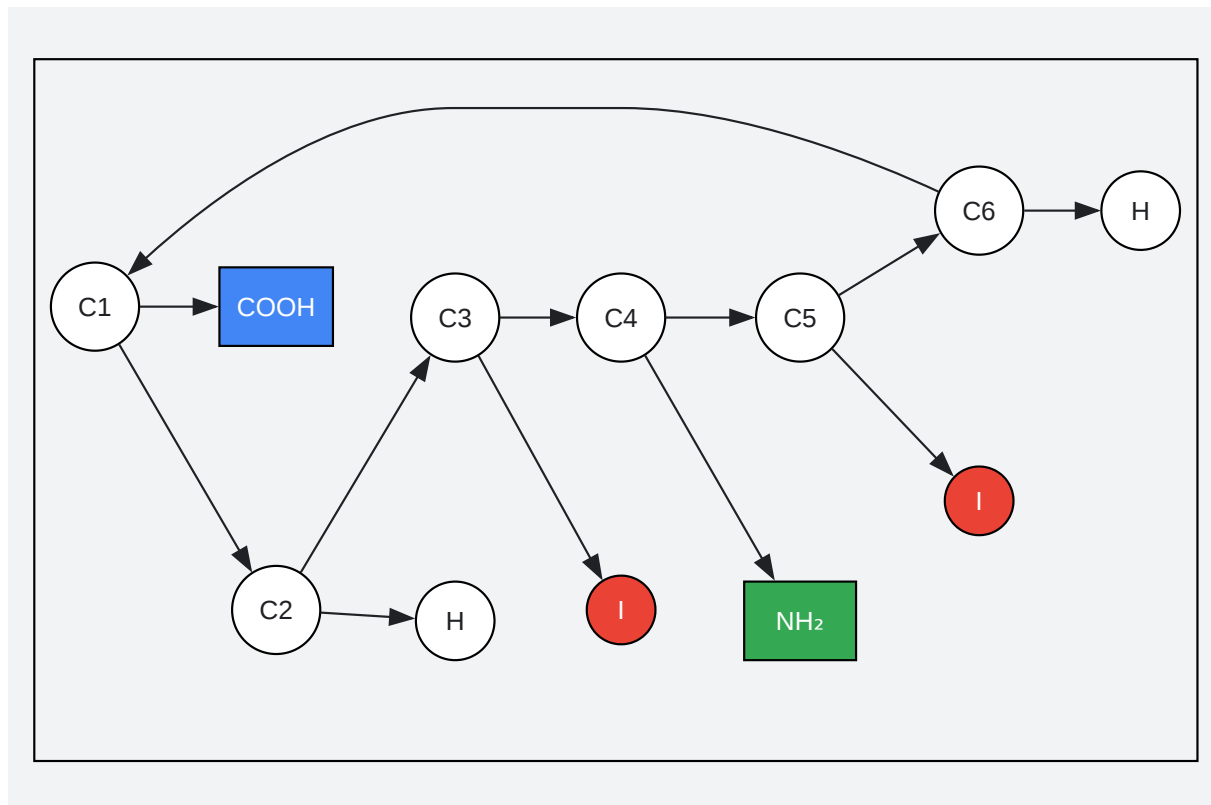
### 3.3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the  $^1\text{H}$  NMR spectrum to deduce the connectivity of the protons.
- Assign the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignments.

## Visualizations

### 4.1. Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of **4-Amino-3,5-diiodobenzoic acid** with the atoms labeled for NMR spectral assignment.

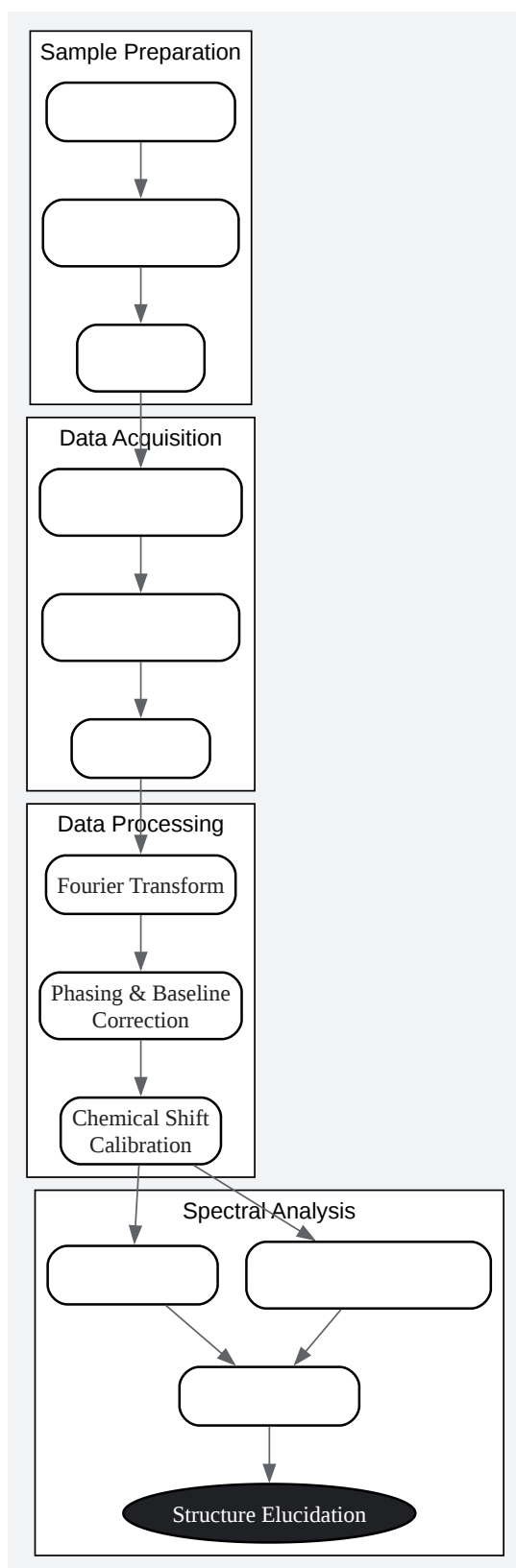


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Caption: Molecular structure of **4-Amino-3,5-diiodobenzoic acid** with atom numbering for NMR.

#### 4.2. NMR Data Acquisition and Analysis Workflow

The diagram below outlines the general workflow from sample preparation to structural elucidation using NMR spectroscopy.



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Caption: General workflow for NMR data acquisition and analysis.

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## References

- 1. rsc.org [rsc.org]
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